
(3,4-Difluoro-5-i-propyloxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of difluoro and iso-propyloxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
准备方法
The synthesis of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-iso-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion.
Catalysts: Sometimes iodine is used to initiate the reaction.
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones.
Solvents: THF, diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major products formed from these reactions include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.
科学研究应用
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of functionalized aromatic compounds for advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The difluoro and iso-propyloxy substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar compounds include other Grignard reagents with different substituents on the phenyl ring, such as:
Phenylmagnesium Bromide: Lacks the difluoro and iso-propyloxy groups, making it less selective.
(3,4-Difluorophenyl)magnesium Bromide: Similar but without the iso-propyloxy group, affecting its reactivity.
(3,4-Dimethoxyphenyl)magnesium Bromide: Contains methoxy groups instead of difluoro, leading to different electronic effects.
The uniqueness of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide lies in its specific substituents, which provide a balance of reactivity and selectivity, making it valuable in specialized synthetic applications.
属性
分子式 |
C9H9BrF2MgO |
|---|---|
分子量 |
275.37 g/mol |
IUPAC 名称 |
magnesium;1,2-difluoro-3-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-8-5-3-4-7(10)9(8)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FCBVQOGFDDOFAZ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


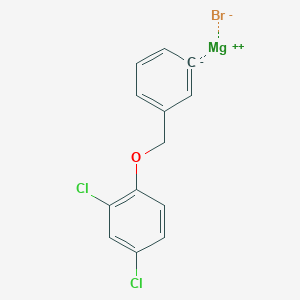
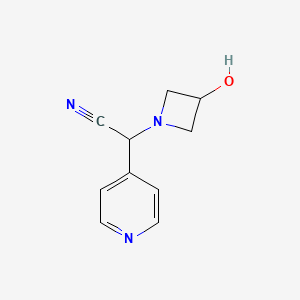
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
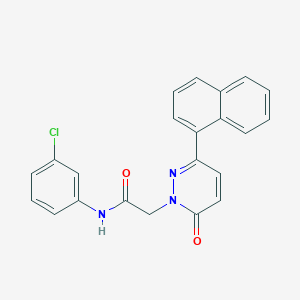
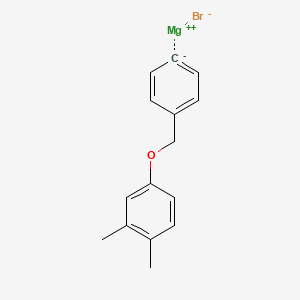

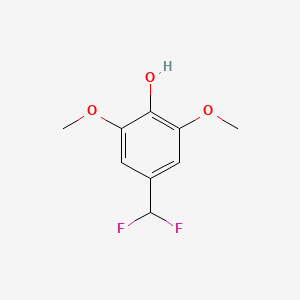
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)

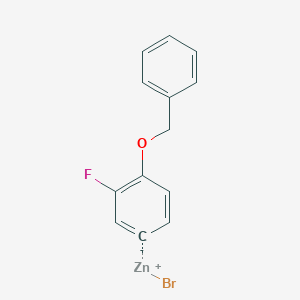
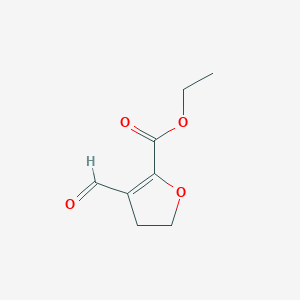
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
